2-Methyl-3-(prop-2-yn-1-yl)quinoxaline

Description

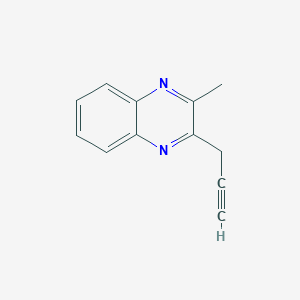

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline is a quinoxaline derivative featuring a methyl group at position 2 and a propargyl (prop-2-yn-1-yl) group at position 3. Quinoxalines are nitrogen-containing heterocycles with a bicyclic structure composed of two fused six-membered rings (benzene + pyrazine). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The propargyl substituent in this compound introduces a reactive alkyne group, enabling further functionalization via click chemistry or metal-catalyzed cross-coupling reactions, making it a versatile intermediate in drug discovery and materials science .

Properties

CAS No. |

113477-56-8 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-methyl-3-prop-2-ynylquinoxaline |

InChI |

InChI=1S/C12H10N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h1,4-5,7-8H,6H2,2H3 |

InChI Key |

UHINUTOLDSZDSW-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N=C1CC#C |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

The pharmacological and physicochemical properties of quinoxaline derivatives are highly dependent on the substituents at positions 2 and 3. Below is a comparative analysis of 2-methyl-3-(prop-2-yn-1-yl)quinoxaline with structurally related compounds.

Key Observations :

- This property is advantageous for bioconjugation or polymer synthesis .

- Phenoxy Group: Derivatives like 2-phenoxy-3-methylquinoxaline exhibit strong antiplasmodial activity due to increased lipophilicity and π-π stacking interactions with biological targets .

- Thiophene Group: The sulfur atom in thiophene-substituted quinoxalines enhances charge-transfer properties, making them suitable for optoelectronic devices .

- Trifluoromethyl Group: Introduced in quinoxaline 1,4-dioxides, this group improves metabolic stability and membrane permeability, critical for antimicrobial agents .

Structural and Electronic Comparisons

Crystal Packing and Intermolecular Interactions

- 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline (FACPEI): Exhibits planar quinoxaline moieties with C–H···O and π-π interactions stabilizing the crystal lattice. The propargyloxy group contributes to a 3D network via C≡C–H···N contacts .

- This compound: Lacks oxygen atoms for hydrogen bonding but may form weaker C–H···π interactions compared to phenoxy analogs .

Electronic Properties (DFT Studies)

- 10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline: Shows a HOMO-LUMO gap of 3.8 eV, with electron-withdrawing groups (e.g., Cl, SMe) reducing the gap and enhancing charge transfer .

- Propargyl-Substituted Analogs : The electron-rich alkyne group may lower the LUMO energy, increasing reactivity toward electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.